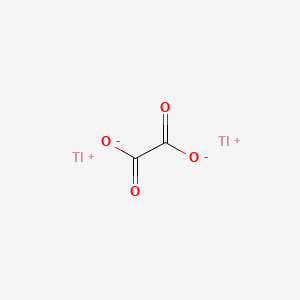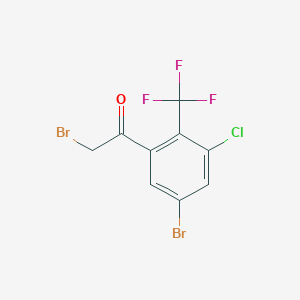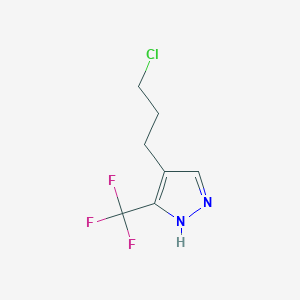
4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a chloropropyl group and a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of 3-(trifluoromethyl)pyrazole with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can result in the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with hydrogen atoms added to the structure.
Applications De Recherche Scientifique
4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloropropyl)-3-methylpyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(3-Chloropropyl)-3-phenylpyrazole: Contains a phenyl group instead of a trifluoromethyl group.
4-(3-Chloropropyl)-3-ethylpyrazole: Features an ethyl group in place of the trifluoromethyl group.
Uniqueness
4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClF3N2 |
|---|---|
Poids moléculaire |
212.60 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c8-3-1-2-5-4-12-13-6(5)7(9,10)11/h4H,1-3H2,(H,12,13) |
Clé InChI |
DZIZLKBWURTETB-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1CCCCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



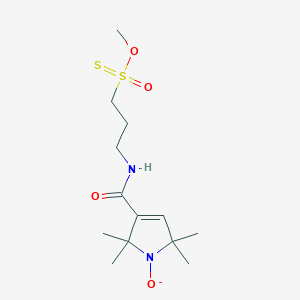




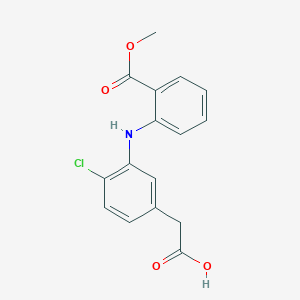
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
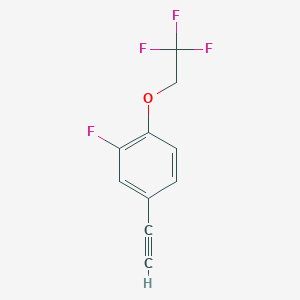
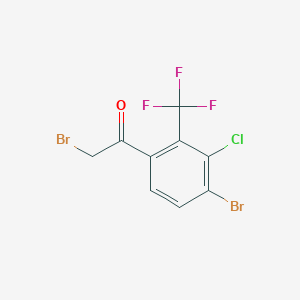
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
